molecular formula C6H10N2O2 B1677957 Piracetam CAS No. 7491-74-9

Piracetam

Cat. No. B1677957
CAS RN: 7491-74-9
M. Wt: 142.16 g/mol
InChI Key: SIXPSGNZQPKXTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piracetam is a nootropic drug that has efficacy in cognitive disorders, vertigo, cortical myoclonus, dyslexia, and sickle cell anemia . It is a cyclic derivative of the neurotransmitter GABA and shares the same 2-oxo-pyrrolidone base structure with pyroglutamic acid . It is sold as a medication in many European countries .


Synthesis Analysis

Piracetam can be synthesized through various methods. One method involves mixing ethyl-4-chloro-n-butanoate, glycinamide hydrochloride, alkaline, and an alcohol organic solvent, and heating and reflowing for 20 to 30 hours . Another method involves taking alpha-pyrrolidone as raw material, slowly dropwise adding a methanol solution of sodium methoxide at reduced pressure .


Molecular Structure Analysis

Piracetam shares structural similarity to the neurotransmitter GABA, as it is a cyclical derivative; as such it retains two nitrogens in its structure with one amine bearing the two-carbon side chain that has the other nitrogen within it .


Chemical Reactions Analysis

Piracetam depicted degradation only in basic conditions, while it was stable to other stress conditions (acidic, neutral hydrolysis, thermal and photolytic conditions) . A total of one degradation product was formed .


Physical And Chemical Properties Analysis

Piracetam is a white powder and is freely soluble in water, soluble in alcohol, and slightly soluble in methylene chloride . It has a molecular weight of 142.16 .

Scientific Research Applications

Cognitive Improvement in Chronic Cerebral Hypoperfusion

Piracetam, a derivative of gamma-aminobutyric acid, has shown promise in improving cognitive deficits caused by chronic cerebral hypoperfusion in rats. It improved memory impairment, increased amino acid content in the hippocampus, and attenuated neuronal damage, suggesting its potential in treating cerebrovascular type dementia (He et al., 2008).

Varied Physiological Effects

Piracetam modulates neurotransmission in various transmitter systems, including cholinergic and glutamatergic, and has neuroprotective and anticonvulsant properties. It improves neuroplasticity and has been effective in cognitive disorders, vertigo, cortical myoclonus, dyslexia, and sickle cell anemia (Winblad, 2006).

Enhanced Mitochondrial Function in Aging and Alzheimer's

Piracetam enhances fluidity of brain mitochondrial membranes, potentially enhancing ATP synthesis. This has implications for improved neuronal plasticity in aging and Alzheimer's disease, explaining some of the therapeutic effects of piracetam on cognition (Leuner et al., 2010).

Analgesic Activity and Anti-inflammatory Effects

Piracetam has demonstrated analgesic activity and mechanisms dependent on inhibition of cytokine production and oxidative stress in various inflammatory models. This novel perspective of piracetam's analgesic activity expands its potential therapeutic applications (Navarro et al., 2013).

Memory Enhancement in Zebrafish

In zebrafish models, piracetam exhibited memory-enhancing effects and improved performance in cued learning tasks. This aligns with the drug's behavioral profile in clinical and rodent studies, supporting its utility in neurobehavioral research (Grossman et al., 2011).

Study of Piracetam Polymorphism

Research on piracetam's polymorphic forms using solid-state NMR and DFT calculations revealed insights into its stability and interactions at the molecular level. This study aids in understanding piracetam's structural properties and its effects on biological systems (Szeleszczuk et al., 2019).

Piracetam in Down's Syndrome

The effects of piracetam were evaluated in a mouse model of Down's Syndrome. While it improved performance in control mice, piracetam doses prevented trial-related improvements in Ts65Dn mice. This suggests the need for further research to understand its effectiveness in Down's Syndrome (Moran et al., 2002).

Biodegradation by Ochrobactrum sp.

Two bacterial strains, Ochrobactrum anthropi and Ochrobactrum intermedium, demonstrated the capability to degrade piracetam. This research is vital in understanding the environmental impact of piracetam and its breakdown pathways (Woźniak-Karczewska et al., 2017).

Piracetam in Poststroke Aphasia

A study indicated that piracetam facilitates rehabilitation in poststroke aphasic patients. It was shown to improve language recovery and increase task-related flow activation in brain regions associated with language (Kessler et al., 2000).

Role in Modern Medicine

Piracetam's journey through experimental and clinical studies demonstrates its broad application in clinical medicine. Its mechanisms of action are diverse, with dose-dependent relations for clinical effects (Vostrikov, 2017).

Efficacy in Acute Ischemic Stroke

Piracetam has been reassessed for acute stroke treatment. Randomized trials comparing piracetam with control showed varying effects in acute presumed ischemic stroke (Ricci et al., 2006).

Safety And Hazards

Piracetam is generally well-tolerated, but it may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is advised to avoid contact with skin, eyes and clothing, ingestion and inhalation, and prolonged or repeated exposure .

Future Directions

While there is a growing interest in nootropic drugs like Piracetam for the treatment of CNS disorders, more research is needed to fully understand its long-term safety and potential risks . The efficacy of Piracetam in enhancing cognitive function in various populations, including healthy adults, individuals with cognitive decline, and patients with neurological disorders has been demonstrated in several studies .

properties

IUPAC Name

2-(2-oxopyrrolidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZVRMREEHBGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044491
Record name 2-Oxo-1-Pyrrolidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

Decomposes
Record name Piracetam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09210
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Piracetam interacts with the polar heads in the phospholipids membrane and the resulting mobile drug-lipid complexes are thought to reorganize the lipids and influence membrane function and fluidity. Such interaction has been reported in a study that investigated the effects of neuronal outgrowth induced by beta amyloid peptides; while amyloid peptides cause lipid disorganization within the cell membranes leading to neuronal death, piracetam demonstrated to decrease the destabilizing effects of amyloid peptide. The authors suggest that piracetam induces a positive curvature of the membrane by occupying the polar groups in the phospholipids to counteract the negative curvature induced by amyloid peptides , which in turn would decrease the likelihood of membrane fusion. This mechanism of action is thought to improve membrane stability, allowing the membrane and transmembrane proteins to maintain and recover the three-dimensional structure or folding for normal function such as membrane transport, chemical secretion, and receptor binding and stimulation. Through restored membrane fluidity, piracetam promotes restored neurotransmission such as glutamatergic and cholinergic systems, enhances neuroplasticity and mediates neuroprotective and anticonvulsant effects at the neuronal level. It is also demonstrated that piracetam also improves the fluidity of platelet membranes. At the vascular level, piracetam decreases adhesion of erythrocytes to cell wall and reduces vasospasm which in turn improves microcirculation including cerebral and renal blood flow., It was found that a drug of the nootropic nature piracetam possessing pronounced antihypoxic properties eliminates calcium chloride-induced disturbances of the cardiac rhythm and significantly raises the threshold of atrial fibrillation during electrical stimulation. The drug's antiarrhythmic effect is followed by a decrease of the rhythm rate and an increase of the contraction amplitude. The animals treated with piracetam in a dose when its antiarrhythmic effects (300 mg/kg) exhibited a decrease of the membrane potential of erythrocytes as compared with control. Similar effects occurred in the animals treated with lidocaine. It can be concluded that in certain types of arrhythmias the use of piracetam restores the normal rhythm of contractions that is perhaps connected with its positive influence on metabolic processes in the myocardium.
Record name Piracetam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09210
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PIRACETAM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7529
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Piracetam

Color/Form

Crystals from isopropanol

CAS RN

7491-74-9
Record name Piracetam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7491-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piracetam [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007491749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piracetam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09210
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name piracetam
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758191
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Oxo-1-Pyrrolidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piracetam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.466
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRACETAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH516LNZ10
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PIRACETAM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7529
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

151.5 - 152.5 °C
Record name Piracetam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09210
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PIRACETAM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7529
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piracetam
Reactant of Route 2
Reactant of Route 2
Piracetam
Reactant of Route 3
Reactant of Route 3
Piracetam
Reactant of Route 4
Piracetam
Reactant of Route 5
Piracetam
Reactant of Route 6
Reactant of Route 6
Piracetam

Citations

For This Compound
24,400
Citations
B Winblad - CNS drug reviews, 2005 - Wiley Online Library
… Piracetam, a derivative of the neurotransmitter γ‐aminobutyric … At a neuronal level, piracetam modulates neurotransmission in … While high doses are sometimes necessary, piracetam is …
Number of citations: 433 onlinelibrary.wiley.com
K Winnicka, M Tomasiak, A Bielawska - Acta Pol Pharm, 2005 - researchgate.net
… Piracetam has little affinity for glutamate receptors, yet it does … through oral piracetam intake) of piracetam enhance the … Piracetam in stroke Piracetam has been reported to increase …
Number of citations: 106 www.researchgate.net
AG Malykh, MR Sadaie - Drugs, 2010 - Springer
… piracetam and is used for a wider range of indications. In combination with a vasodilator drug, piracetam … Subgroup 3 includes piracetam derivatives with unknown clinical efficacies, and …
Number of citations: 396 link.springer.com
PP De Deyn, J De Reuck, W Deberdt, R Vlietinck… - Stroke, 1997 - Am Heart Assoc
… trial to test whether piracetam conferred benefit when given … Methods Patients received placebo or 12 g piracetam as an … Orgogozo scale after 4 weeks: piracetam 57.7, placebo 57.6; …
Number of citations: 232 www.ahajournals.org
F Fabbiani, DR Allan, S Parsons, CR Pulham… - 2005 - arch.neicon.ru
… , II, and III, and the piracetam molecules also adopt a very different conformation in … piracetam from water at ambient pressure resulted in the formation of a new monohydrate of piracetam…
Number of citations: 173 arch.neicon.ru
AH Gouliaev, A Senning - Brain research reviews, 1994 - Elsevier
Nearly three decades have now passed since the discovery of the piracetam-like nootropics, compounds which exhibit cognition-enhancing properties, but for which no commonly …
Number of citations: 461 www.sciencedirect.com
L Flicker, J Grimley Evans… - Cochrane Database …, 1996 - cochranelibrary.com
… There are reports of an effect of piracetam on dopamine metabolism. Piracetam appears to be well tolerated in low doses (up to 10 g daily) and does not interact with antibiotics, …
Number of citations: 208 www.cochranelibrary.com
T Waegemans, CR Wilsher, A Danniau… - Dementia and geriatric …, 2002 - karger.com
… , placebo controlled studies with piracetam in patients suffering … those individuals treated with piracetam and those given … for the global efficacy of piracetam in a diverse group of older …
Number of citations: 208 karger.com
J Kessler, A Thiel, H Karbe, WD Heiss - Stroke, 2000 - Am Heart Assoc
… placebo-controlled trials, 4.8 g piracetam daily over 6 to 12 weeks … 11 but the mechanism by which piracetam enhances … study was to test the effect of piracetam as an adjuvant to speech …
Number of citations: 312 www.ahajournals.org
WE Müller, GP Eckert, A Eckert - Pharmacopsychiatry, 1999 - thieme-connect.com
… years has demonstrated that piracetam is effective in the … of special importance that piracetam not only modifies membrane … in vascular effects of piracetam such as improved erythrocyte …
Number of citations: 144 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.